Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16033943
InChI: InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;
SMILES:
Molecular Formula: C25H23ClPS+
Molecular Weight: 421.9 g/mol

Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride

CAS No.:

Cat. No.: VC16033943

Molecular Formula: C25H23ClPS+

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride -

Specification

Molecular Formula C25H23ClPS+
Molecular Weight 421.9 g/mol
IUPAC Name triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride
Standard InChI InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;
Standard InChI Key OAUXBAZCEXSXGL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Introduction

Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a complex organic compound characterized by its unique structure, which combines the properties of phosphonium salts with the reactivity of sulfanyl groups. This compound is a quaternary phosphonium salt, featuring a phosphorus atom bonded to three phenyl groups and a phenylsulfanyl group attached to a methyl group. The presence of the phosphonium cation contributes to its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

Several synthesis methods have been developed for phosphonium compounds, although specific details for Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride are not widely documented. Generally, phosphonium salts are synthesized through the reaction of a phosphine with an alkyl halide. For compounds with similar structures, such as Triphenyl((phenylthio)methyl)phosphonium chloride, synthesis involves reacting triphenylphosphine with a suitable alkylating agent.

Applications and Potential Uses

Field of ApplicationPotential Use
Organic SynthesisVersatile reagent for various synthetic reactions.
Medicinal ChemistryPotential for developing new pharmaceuticals due to its unique chemical properties.

Related Compounds

Several compounds share structural similarities with Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride, including:

  • Triphenylphosphine: Used as a reducing agent and base in many reactions.

  • Benzyltriphenylphosphonium chloride: Exhibits similar reactivity and is used in organic synthesis.

  • Phenacyltriphenylphosphonium bromide: Known for biological activity and used in photochemistry.

Compound NameStructureUnique Features
TriphenylphosphinePh₃PBase for many reactions; reducing agent.
Benzyltriphenylphosphonium chloridePh₃P⁺(C₆H₅)Cl⁻Similar reactivity; used in organic synthesis.
Phenacyltriphenylphosphonium bromidePh₃P⁺(C₆H₅CO)Br⁻Biological activity; used in photochemistry.

Safety and Handling

While specific safety data for Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is not detailed, phosphonium salts generally require careful handling due to potential irritant properties. It is advisable to follow standard laboratory safety protocols when handling such compounds.

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